4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline
Description
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]aniline is a chiral aniline derivative featuring a morpholine ring substituted at the para position of the benzene ring. The morpholine moiety contains two methyl groups at the 2R and 6S positions, conferring stereochemical specificity to the compound. This structural motif is critical in medicinal chemistry, as morpholine derivatives are often employed as bioisosteres for piperazine or other heterocycles to modulate solubility, bioavailability, and target binding .
Properties
IUPAC Name |
4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGUURTGJUNNJ-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline typically involves the reaction of 2,6-dimethylmorpholine with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion. The reaction may also require a solvent such as ethanol or methanol to dissolve the reactants and improve the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and aniline group allow it to bind to active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties.
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline
- Molecular Formula : C₁₃H₁₇F₃N₂O
- Molecular Weight : 274.29 g/mol
- Key Differences : A trifluoromethyl (-CF₃) group is introduced at the meta position of the aniline ring. This electron-withdrawing group enhances lipophilicity (logP) and metabolic stability, making the compound more suitable for medicinal chemistry applications .
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
- Molecular Formula : C₁₂H₁₈N₂O₃S
- Molecular Weight : 294.35 g/mol
- Key Differences: A sulfonyl (-SO₂-) group replaces the direct morpholine-aniline linkage.
2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine
- Molecular Formula : C₁₁H₁₇N₃O
- Molecular Weight : 207.28 g/mol
- Key Differences : The benzene ring is replaced with pyridine, altering electronic properties (e.g., increased basicity) and hydrogen-bonding interactions. The amine group at the 3-position further diversifies reactivity .
N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline
- Key Differences : Incorporates a dinitroaniline group, which introduces strong electron-withdrawing effects and redox activity. This structural change may confer explosive or photochemical properties, limiting biological applications .
Data Table: Structural and Physicochemical Comparison
Biological Activity
4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions and an aniline moiety. Its molecular formula is with a molecular weight of approximately 206.28 g/mol. The chiral nature of the compound contributes to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The morpholine ring enhances the compound's stability and facilitates binding through hydrogen bonding interactions.
- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, which can lead to significant biological effects.
- Receptor Interaction : It may also interact with receptor sites, influencing signaling pathways that are crucial for cellular functions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of various pathogens, indicating potential applications in antimicrobial therapy.
- Anticancer Activity : Preliminary data show that it may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through target modulation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cell lines | , |
| Enzyme Modulation | Alteration of enzyme activity | , |
Case Studies and Experimental Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Study : A study tested the compound against a panel of bacterial strains and found significant inhibitory concentrations, suggesting its potential as a new antimicrobial agent.
- Methodology : The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.
- Results : The compound showed MIC values in the low micromolar range against Gram-positive bacteria.
-
Anticancer Activity : In vitro assays demonstrated that treatment with the compound resulted in reduced viability of various cancer cell lines.
- Cell Lines Used : SU-DHL-4 and OCI-Ly1 were among those tested.
- Findings : The compound induced apoptosis as confirmed by flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
